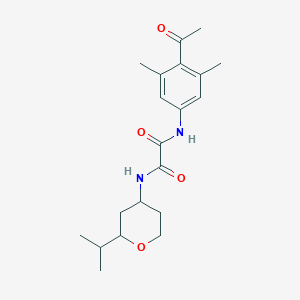![molecular formula C15H20FN3O2S B7436993 [4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(3-methoxythiolan-3-yl)methanone](/img/structure/B7436993.png)
[4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(3-methoxythiolan-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(3-methoxythiolan-3-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as FMPM and has a molecular formula of C16H20FN3O2S.
作用机制
The mechanism of action of FMPM is not yet fully understood. However, it has been reported to act as an inhibitor of various enzymes, which play a crucial role in the pathogenesis of various diseases. FMPM has been reported to exhibit a competitive inhibition mechanism against monoamine oxidase, acetylcholinesterase, and butyrylcholinesterase.
Biochemical and Physiological Effects:
FMPM has been reported to exhibit various biochemical and physiological effects. It has been reported to exhibit antioxidant activity, which makes it a potential therapeutic agent for diseases associated with oxidative stress. FMPM has also been reported to exhibit anti-inflammatory activity, which makes it a potential therapeutic agent for various inflammatory diseases.
实验室实验的优点和局限性
One of the primary advantages of FMPM is its potent inhibitory activity against various enzymes, which makes it a potential therapeutic agent for various diseases. However, one of the limitations of FMPM is its low solubility in water, which makes it difficult to administer in vivo.
未来方向
There are several future directions for research on FMPM. One of the primary future directions is to optimize the synthesis method to obtain higher yields of FMPM. Another future direction is to study the pharmacokinetics and pharmacodynamics of FMPM in vivo to determine its potential as a therapeutic agent for various diseases. Additionally, further research is required to fully understand the mechanism of action of FMPM and its potential applications in various research fields.
Conclusion:
In conclusion, FMPM is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. The synthesis of FMPM involves the reaction of 6-fluoro-2-pyridinecarboxylic acid with piperazine in the presence of a coupling agent. FMPM has been extensively studied for its potential applications in medicinal chemistry, where it has been studied for its potential as a therapeutic agent for various diseases. FMPM has been reported to exhibit potent inhibitory activity against various enzymes, including monoamine oxidase, acetylcholinesterase, and butyrylcholinesterase. FMPM has several advantages and limitations for lab experiments, and there are several future directions for research on FMPM.
合成方法
The synthesis of FMPM involves the reaction of 6-fluoro-2-pyridinecarboxylic acid with piperazine in the presence of a coupling agent. The resulting intermediate is then reacted with 3-methoxythiophene-2-carbonyl chloride to obtain the final product. This synthesis method has been reported in various research articles and has been optimized to obtain high yields of FMPM.
科学研究应用
FMPM has been extensively studied for its potential applications in various research fields. One of the primary applications of FMPM is in the field of medicinal chemistry, where it has been studied for its potential as a therapeutic agent for various diseases. FMPM has been reported to exhibit potent inhibitory activity against various enzymes, including monoamine oxidase, acetylcholinesterase, and butyrylcholinesterase.
属性
IUPAC Name |
[4-(6-fluoropyridin-2-yl)piperazin-1-yl]-(3-methoxythiolan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O2S/c1-21-15(5-10-22-11-15)14(20)19-8-6-18(7-9-19)13-4-2-3-12(16)17-13/h2-4H,5-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RULIHCHYKJTUKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)C(=O)N2CCN(CC2)C3=NC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(3-methoxythiolan-3-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-Methyl-3-(trifluoromethyl)pyrrolidin-1-yl]-[6-(trifluoromethyl)pyridin-2-yl]methanone](/img/structure/B7436913.png)
![Methyl 4-[[3-(4-methylpiperazin-1-yl)pyrrolidine-1-carbonyl]amino]naphthalene-1-carboxylate](/img/structure/B7436915.png)
![N,2-dimethyl-3-(3-methylbutan-2-ylamino)-N-[(5-oxo-4H-1,2,4-oxadiazol-3-yl)methyl]benzamide](/img/structure/B7436922.png)
![Methyl 5-[[2-(3-chlorophenyl)morpholine-4-carbonyl]amino]-2-methylpyrazole-3-carboxylate](/img/structure/B7436932.png)
![N-(1,2-thiazol-5-yl)-4-thieno[3,2-d]pyrimidin-4-ylpiperazine-1-carboxamide](/img/structure/B7436937.png)
![3-[[5-(Trifluoromethyl)pyridin-2-yl]carbamoylamino]butanamide](/img/structure/B7436957.png)
![N-(4-acetyl-3,5-dimethylphenyl)-N'-[(3-fluorophenyl)methyl]-N'-methyloxamide](/img/structure/B7436969.png)
![N-ethyl-4-[(1-hydroxy-2-methylbutan-2-yl)carbamoylamino]-5-methylthiophene-2-carboxamide](/img/structure/B7436976.png)
![[4-(2,4-dimethoxyphenyl)piperazin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B7436980.png)
![1-[1-(1,3-Dihydroxypropan-2-yl)-2-methylbenzimidazol-5-yl]-3-(3-fluoro-5-methylphenyl)urea](/img/structure/B7436983.png)

![6-methoxy-N-methyl-N-[[6-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl]pyridazine-3-carboxamide](/img/structure/B7437003.png)
![N-[3-(2-chloropyridin-3-yl)-1,2,4-thiadiazol-5-yl]oxane-4-carboxamide](/img/structure/B7437007.png)
![1-[5-[3-(Hydroxymethyl)-3-(trifluoromethyl)pyrrolidine-1-carbonyl]-2-phenyl-3,4-dihydropyrazol-3-yl]ethanone](/img/structure/B7437010.png)